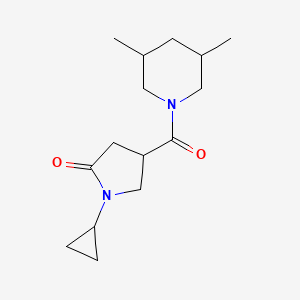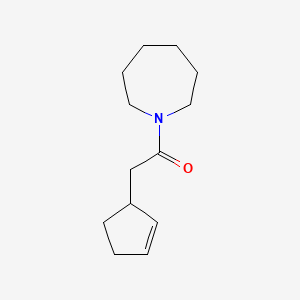
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the market in 1973 and has since been a popular choice for the management of various conditions.
Mechanism of Action
The primary mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one is the inhibition of COX enzymes. COX-1 and COX-2 are isoforms of the enzyme that are responsible for the production of prostaglandins. COX-1 is constitutively expressed and is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal function. COX-2 is induced during inflammation and is responsible for the production of prostaglandins that cause inflammation and pain. This compound inhibits both COX-1 and COX-2, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also has antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress and tissue damage. This compound can also cause gastrointestinal side effects, such as nausea, vomiting, and gastric ulcers, by inhibiting COX-1. It can also cause renal side effects, such as nephrotoxicity, by inhibiting COX-2.
Advantages and Limitations for Lab Experiments
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several advantages and limitations for lab experiments. It is widely available and has been extensively studied, making it a popular choice for research. It is also relatively inexpensive and can be easily synthesized. However, this compound has several limitations, including its potential for gastrointestinal and renal side effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one. One area of research is the development of new formulations that can reduce the risk of gastrointestinal and renal side effects. Another area of research is the development of new NSAIDs that can selectively inhibit COX-2 without affecting COX-1, thereby reducing the risk of side effects. Additionally, research can be conducted on the use of this compound in the treatment of other conditions, such as cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one involves several steps, including the reaction of 2,6-dichloroaniline with 3,5-dimethylpyridine to form 3,5-dimethyl-4-(2,6-dichlorophenyl)pyridine. The resulting compound is then reacted with acetic anhydride to produce 2-acetoxy-3,5-dimethyl-4-(2,6-dichlorophenyl)pyridine. The final step involves the reaction of the previous compound with 1-methylpiperidine-4-carboxylic acid to form this compound.
Scientific Research Applications
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. This compound is also known to have antioxidant properties and can scavenge free radicals, which are responsible for oxidative stress and tissue damage.
properties
IUPAC Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)17(21)15-8-13-5-3-4-6-14(13)16(20)18-15/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSVYULGDNDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)



![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)

![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
